1,2,3-Butanetriol
Overview
Description
1,2,3-butanetriol is a triol that is butane carrying three hydroxy substituents at position 1, 2 and 3. It derives from a butane.
(2R*, 3R*)-1, 2, 3-butanetriol, also known as 1, 2, 3-trihydroxybutane, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl) (2R*, 3R*)-1, 2, 3-butanetriol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (2R*, 3R*)-1, 2, 3-butanetriol is primarily located in the cytoplasm (2R*, 3R*)-1, 2, 3-butanetriol can be biosynthesized from butane.
Mechanism of Action
Target of Action
It’s known that this compound is used in the manufacture of butanetriol trinitrate (bttn), an important military propellant . It’s also used as a precursor for two cholesterol-lowering drugs, Crestor and Zetia .
Mode of Action
For instance, in the production of BTTN, 1,2,3-Butanetriol undergoes a series of chemical reactions to form the final product .
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it’s used in the biosynthesis of 1,2,4-butanetriol from arabinose, a versatile compound with diverse applications in military, polymer, rubber, and pharmaceutical industries . The key pathway enzyme, keto acids decarboxylase, facilitates the production of 1,2,4-butanetriol from arabinose .
Result of Action
The molecular and cellular effects of this compound’s action depend on its application. For instance, in the production of BTTN, it contributes to the formation of a high-energy compound . In the biosynthesis of 1,2,4-butanetriol, it leads to the production of a valuable compound from a renewable resource .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the biosynthesis of 1,2,4-butanetriol, the process is carried out by genetically engineered Escherichia coli and Pseudomonas fragi bacteria , suggesting that the microbial environment can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1,2,3-Butanetriol plays a crucial role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with several enzymes, including dehydrogenases and reductases, which facilitate its conversion into other metabolites. For instance, this compound can be oxidized by specific dehydrogenases to form corresponding aldehydes or acids. These interactions are essential for its role in metabolic pathways and its potential use in biotechnological applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of reactive oxygen species (ROS) and modulate the activity of antioxidant enzymes. Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzymes, leading to the formation of intermediate compounds that participate in various biochemical reactions. Additionally, this compound can inhibit or activate specific enzymes, thereby modulating their activity and influencing metabolic flux. These interactions are critical for understanding the compound’s role in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and improve cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to carbohydrate and lipid metabolism. It interacts with enzymes such as dehydrogenases and reductases, which facilitate its conversion into other metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct this compound to specific organelles, where it participates in distinct biochemical reactions .
Properties
IUPAC Name |
butane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKTBLXMTYWDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871078 | |
Record name | 1,2,3-Butanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4435-50-1 | |
Record name | 1,2,3-Butanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4435-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Butanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Butanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1,2,3-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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